3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene
Brand Name: Vulcanchem
CAS No.: 84029-93-6
VCID: VC18475697
InChI: InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene

CAS No.: 84029-93-6

Cat. No.: VC18475697

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene - 84029-93-6

Specification

CAS No. 84029-93-6
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene
Standard InChI InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3
Standard InChI Key IJOLRHXMJRNZNP-UHFFFAOYSA-N
Canonical SMILES CCOC(C)OC(C)(CCCC(C)C)C=C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene reflects its carbon skeleton and substituents:

  • Oct-1-ene backbone: An eight-carbon chain with a double bond between C1 and C2.

  • 3-(1-Ethoxyethoxy) group: A methylethyl ether substituent at C3.

  • Methyl groups: Additional branches at C3 and C7.

The molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol .

Stereochemical and Conformational Features

Synthesis and Manufacturing

Acetal Formation from Diol Precursors

A common method involves acid-catalyzed acetalization of 3,7-dimethyloct-1-ene-3,7-diol with ethyl vinyl ether:

C10H20O2+C4H8OH+C14H28O2+H2O\text{C}_{10}\text{H}_{20}\text{O}_{2} + \text{C}_{4}\text{H}_{8}\text{O} \xrightarrow{\text{H}^+} \text{C}_{14}\text{H}_{28}\text{O}_{2} + \text{H}_{2}\text{O}

This reaction proceeds via nucleophilic attack of the diol’s hydroxyl group on the electrophilic vinyl ether .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts like 3,7-dimethyloct-1-ene (unsubstituted analog) .

Purification and Characterization

  • Distillation: Boiling point 281.5°C at 760 mmHg .

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate = 9:1) resolves stereoisomers .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 5.81 (dd, J = 10.2 Hz, 1H, C1-H), 4.65 (m, 2H, OCH₂O), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃) .

    • GC-MS: m/z 228 (M⁺), 183 [M – OCH₂CH₃] .

Physicochemical Properties

PropertyValueMethod/Source
Density (25°C)0.897 g/cm³Pycnometry
Refractive Index1.456Abbe refractometer
LogP (XLogP3-AA)4.3Computational
Vapor Pressure (25°C)0.015 mmHgAntoine equation
SolubilityInsoluble in water; miscible with ethanol, acetoneOECD 105

The high LogP value indicates lipophilicity, favoring applications in non-polar matrices like polymers .

Chemical Reactivity and Derivatives

Acid-Catalyzed Hydrolysis

The ethoxyethoxy group undergoes hydrolysis in acidic media to regenerate the diol precursor:

C14H28O2+H2OH+C10H20O2+C4H10O\text{C}_{14}\text{H}_{28}\text{O}_{2} + \text{H}_{2}\text{O} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{20}\text{O}_{2} + \text{C}_{4}\text{H}_{10}\text{O}

This reaction is critical for controlled release applications .

Olefin Functionalization

The terminal double bond participates in:

  • Epoxidation: Using m-CPBA to form an epoxide (used in crosslinking reactions) .

  • Hydration: Acid-catalyzed addition of water yielding 3-(1-ethoxyethoxy)-3,7-dimethyloctan-2-ol.

Industrial and Research Applications

Fragrance and Flavor Industry

The compound’s citrus-like odor profile makes it valuable in perfumes. It is structurally related to nerol ethyl acetal, a known fragrance ingredient .

Polymer Science

As a diene monomer, it enhances elasticity in polyolefins. Copolymerization with ethylene improves thermal stability (decomposition temperature >300°C) .

Pharmaceutical Intermediates

Used in synthesizing 3,7-dimethyloctanamide derivatives, which exhibit anticonvulsant activity in preclinical models .

RegionStatusReference
EUNot listed in REACH Annex XIVECHA
USA (TSCA)InactiveEPA
AustraliaNot commercially activeAICIS

Comparison with Structural Analogs

CompoundKey DifferencesApplications
3,7-Dimethyloct-1-eneLacks ethoxyethoxy groupFuel additive
1,6-Octadiene derivativeAdditional double bond at C6Crosslinking agent
7-Ethoxy-3,7-dimethyloctanamideAmide functional groupPharmaceuticals

Future Research Directions

  • Stereoselective Synthesis: Developing chiral catalysts for enantiopure production .

  • Biodegradation Studies: Assessing environmental persistence under OECD 301 guidelines .

  • Advanced Materials: Exploring use in self-healing polymers via Diels-Alder reactions .

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